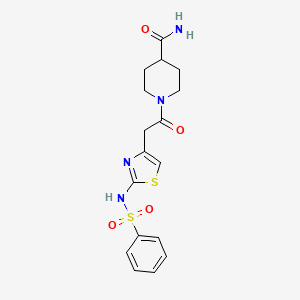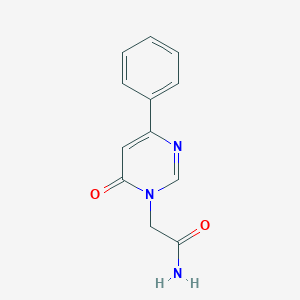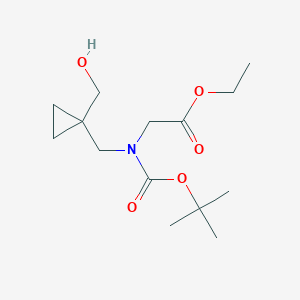
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(phenyl)methanone, also known as DMPO, is a chemical compound with potential applications in scientific research. DMPO is a heterocyclic compound that contains a pyrazine ring, a piperidine ring, and a phenyl group. It has a molecular weight of 375.5 g/mol and a molecular formula of C21H26N4O2.
Applications De Recherche Scientifique
Drug Discovery and Development
This compound’s unique structure makes it a candidate for drug discovery and development. Its pyrazinyl and piperidinyl moieties could interact with various biological targets, potentially leading to the development of new therapeutic agents. For instance, compounds with similar structures have been investigated for their antitumor and antimicrobial activities .
Catalysis
In the field of catalysis, molecules like this compound can serve as catalysts or catalyst modifiers due to their potential to form stable complexes with metals. This can enhance the efficiency of various chemical reactions, which is crucial in the synthesis of complex organic compounds .
Biological Studies
The compound’s ability to interact with biological systems makes it valuable for biological studies. It could be used to probe the function of enzymes or receptors, or to understand the bioactivity of related compounds .
Pharmacological Research
Pharmacological research could benefit from this compound’s potential activity on biological pathways. It could be used as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurodegenerative disorders .
Antioxidant Research
Compounds with pyrazinyl groups have shown antioxidant properties, which are important in the context of oxidative stress-related diseases. This compound could be studied for its ability to scavenge free radicals and protect cells from oxidative damage .
Neurotoxicity Studies
The compound could be used in neurotoxicity studies to investigate its effects on nerve pulse transmission and behavior, given its potential to affect acetylcholinesterase activity, which is crucial for nerve function .
Anti-inflammatory Research
Due to the structural similarity with other pyrazinyl derivatives known for their anti-inflammatory properties, this compound could be explored for its potential use in treating inflammation-related conditions .
Orientations Futures
Propriétés
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-21(2)16-17(20-11-10-19-16)24-15-9-6-12-22(13-15)18(23)14-7-4-3-5-8-14/h3-5,7-8,10-11,15H,6,9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAIMBHPDZVSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Fluorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906168.png)
![Tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]-N-methylcarbamate](/img/structure/B2906169.png)
![N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine](/img/no-structure.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2906176.png)



![N-[3-(4-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B2906183.png)

![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2906185.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2906188.png)
